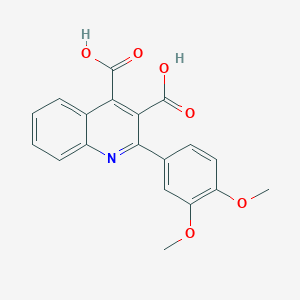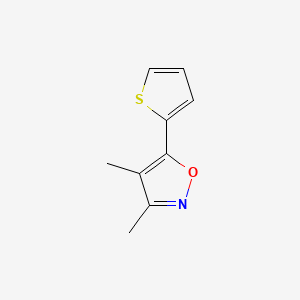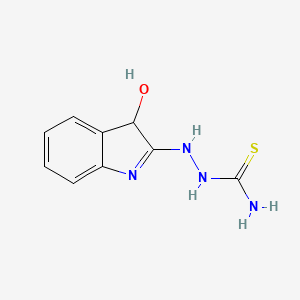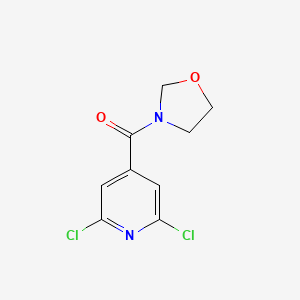
1-Chloro-3-((5-phenyl-1H-1,2,4-triazol-3-yl)thio)-2-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-1-((5-phenyl-1H-1,2,4-triazol-3-yl)thio)propan-2-ol is a chemical compound that features a triazole ring, a phenyl group, and a chlorinated propanol moiety
Méthodes De Préparation
The synthesis of 1-Chloro-1-((5-phenyl-1H-1,2,4-triazol-3-yl)thio)propan-2-ol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide.
Attachment of the Phenyl Group: The phenyl group is introduced via a nucleophilic substitution reaction.
Chlorination and Propanol Addition: The final step involves the chlorination of the propanol moiety and its subsequent attachment to the triazole ring through a thiol linkage.
Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
1-Chloro-1-((5-phenyl-1H-1,2,4-triazol-3-yl)thio)propan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups, such as hydroxyl or amino groups.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium hydroxide for nucleophilic substitution. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Chloro-1-((5-phenyl-1H-1,2,4-triazol-3-yl)thio)propan-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound’s triazole ring is known for its biological activity, making it a candidate for studying enzyme inhibition and receptor binding.
Industry: It can be used in the production of agrochemicals and other industrial chemicals due to its reactivity and stability.
Mécanisme D'action
The mechanism of action of 1-Chloro-1-((5-phenyl-1H-1,2,4-triazol-3-yl)thio)propan-2-ol involves its interaction with biological targets such as enzymes and receptors. The triazole ring can bind to metal ions in enzyme active sites, inhibiting their activity. Additionally, the phenyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar compounds include other triazole derivatives such as:
1-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol: Known for its antifungal properties.
1-(4-Chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol: Used in the synthesis of pharmaceuticals.
1-(4-Fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol: Exhibits antibacterial activity.
The uniqueness of 1-Chloro-1-((5-phenyl-1H-1,2,4-triazol-3-yl)thio)propan-2-ol lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to other triazole derivatives.
Propriétés
Numéro CAS |
134399-14-7 |
|---|---|
Formule moléculaire |
C11H12ClN3OS |
Poids moléculaire |
269.75 g/mol |
Nom IUPAC |
1-chloro-1-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]propan-2-ol |
InChI |
InChI=1S/C11H12ClN3OS/c1-7(16)9(12)17-11-13-10(14-15-11)8-5-3-2-4-6-8/h2-7,9,16H,1H3,(H,13,14,15) |
Clé InChI |
WFYBHEOTAQYWJQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C(SC1=NNC(=N1)C2=CC=CC=C2)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2,2-Bis(phenylsulfanyl)ethyl]furan](/img/structure/B12904353.png)

![6-(4-Methoxyphenyl)-5-(pyridin-3-yl)furo[2,3-d]pyrimidin-4-amine](/img/structure/B12904358.png)


![Ethanone, 1-[5-(4-pyridinyl)-2-furanyl]-](/img/structure/B12904371.png)


![2-{[2-(Methoxymethyl)phenyl]methyl}furan](/img/structure/B12904381.png)



![2H-Cyclohepta[b]furan](/img/structure/B12904395.png)

